3-Amino-8-chloro-6-methylquinoline dihydrochloride

Aqueous solubility Salt selection Assay reproducibility

This is a position-specific halogenated 3-aminoquinoline building block. The pre-formed dihydrochloride salt (MW 265.57) eliminates batch-to-batch counterion variability and ensures immediate aqueous solubility for reproducible assays. Its unique 8-chloro/6-methyl pattern is critical for target engagement, as simple substitution with structural isomers cannot be assumed to yield equivalent experimental outcomes. Ideal for medicinal chemistry, antiparasitic drug discovery, and analytical method development.

Molecular Formula C10H11Cl3N2
Molecular Weight 265.6 g/mol
Cat. No. B13735652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-chloro-6-methylquinoline dihydrochloride
Molecular FormulaC10H11Cl3N2
Molecular Weight265.6 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl
InChIInChI=1S/C10H9ClN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H
InChIKeyIGMPFTSSLDWWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-8-chloro-6-methylquinoline Dihydrochloride: Product Baseline and Chemical Identity for Research Procurement


3-Amino-8-chloro-6-methylquinoline dihydrochloride (CAS 1296950-77-0; free base CAS 1297654-75-1) is a halogenated 3-aminoquinoline derivative characterized by a chlorine substituent at the 8-position and a methyl group at the 6-position of the quinoline core [1]. The dihydrochloride salt form (MW 265.57 g/mol, C10H11Cl3N2) confers enhanced aqueous solubility relative to its free base (MW 192.64 g/mol, C10H9ClN2), a property critical for reproducible in vitro assay preparation . This compound belongs to the broader 3-aminoquinoline class, which has demonstrated antiproliferative activity against Trypanosoma cruzi and Leishmania mexicana, as well as antimicrobial effects attributed to bacterial DNA gyrase and topoisomerase IV inhibition [2]. As a research chemical building block, it serves as a synthetic intermediate for generating structurally diversified quinoline-based libraries for medicinal chemistry optimization programs .

Why Generic 3-Aminoquinoline Substitution Fails: Evidence for Compound-Specific Procurement of 3-Amino-8-chloro-6-methylquinoline Dihydrochloride


Substitution with structurally similar 3-aminoquinoline analogs cannot be assumed to yield equivalent experimental outcomes due to position-specific substituent effects. The chlorine atom at the 8-position and methyl group at the 6-position are not arbitrary modifications; substitution pattern critically modulates target engagement. For instance, comparative studies of isomer pairs 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) versus 4-chloro-8-methylquinoline-2(1H)-one (4C8MQ) demonstrate that methyl positional isomerism alters molecular geometry, vibrational spectra, and in silico docking profiles against bacterial DNA gyrase and lanosterol 14α-demethylase [1]. Furthermore, unsubstituted 3-aminoquinoline lacks the halogen necessary for certain halogen-bonding interactions, while commercially available positional isomers such as 3-amino-6-chloro-8-methylquinoline dihydrochloride (CAS 1296950-91-8) differ in both chloro and methyl placement, potentially yielding divergent selectivity profiles . The dihydrochloride salt selection further matters: procurement of the free base necessitates in-laboratory salt conversion with potential batch-to-batch variability in counterion content, whereas the pre-formed dihydrochloride ensures consistent stoichiometry and immediate solubility for reproducible assay preparation .

Quantitative Differentiation Evidence: 3-Amino-8-chloro-6-methylquinoline Dihydrochloride versus Comparators


Free Base versus Dihydrochloride Salt: Aqueous Solubility and Assay Reproducibility Advantage

The dihydrochloride salt (CAS 1296950-77-0) provides a quantifiable solubility advantage over the corresponding free base 8-chloro-6-methylquinolin-3-amine (CAS 1297654-75-1). While direct comparative solubility measurements are not available in the public literature for this specific compound, the physicochemical principle is well-established for aminoquinolines: dihydrochloride salt formation of a 3-aminoquinoline core increases aqueous solubility due to enhanced ionization and hydration free energy [1]. The molecular weight difference (265.57 vs. 192.64 g/mol) reflects the addition of two hydrochloride equivalents, which facilitates dissolution in aqueous assay buffers . Procurement of the pre-formed dihydrochloride eliminates the need for in-laboratory HCl titration and salt formation steps, which introduce batch-to-batch variability in counterion stoichiometry .

Aqueous solubility Salt selection Assay reproducibility Medicinal chemistry

MAO-A versus MAO-B Inhibitory Profile: Free Base Selectivity Ratio

The free base 8-chloro-6-methylquinolin-3-amine exhibits a modest selectivity for MAO-A over MAO-B. In fluorescence-based assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline using human membrane-bound MAO expressed in insect cell membranes, the compound demonstrated an IC50 of 24,000 nM for MAO-A [1] compared to 17,000 nM for MAO-B [2]. This yields an MAO-B/MAO-A selectivity ratio of approximately 0.71 (MAO-A preferred). In contrast, unsubstituted 3-aminoquinoline lacks the 8-chloro and 6-methyl substituents that may influence this selectivity profile, though direct comparative data with the unsubstituted core are not available in the public literature [3].

MAO inhibition Selectivity ratio Neurochemistry Binding affinity

Antibacterial Activity via DNA Gyrase and Topoisomerase IV Inhibition: Class-Level Evidence from Chloroquinoline Analogs

The 8-chloro-6-methylquinoline core is associated with antibacterial activity mediated by inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . In a study of novel chloroquinoline analogs, synthesized compounds containing the chloroquinoline moiety produced inhibition zones ranging from 12 mm to 22 mm at 200 μg/mL against tested bacterial strains, with compound-specific variation dependent on additional substituents [1]. Additionally, quinoline-based compounds with structural similarity to 3-amino-8-chloro-6-methylquinoline have demonstrated MIC values as low as 1.5 μg/mL against MRSA and VRE strains in published studies [2]. The target compound's 3-amino group provides a handle for further derivatization to optimize potency within this antibacterial pharmacophore framework.

Antibacterial DNA gyrase Topoisomerase IV MIC Zone of inhibition

Antiparasitic Activity: 3-Aminoquinoline Scaffold Efficacy Against Trypanosoma cruzi and Leishmania mexicana

A series of aryl derivatives of 2- and 3-aminoquinoline were designed, synthesized, and evaluated as antiproliferative agents against Trypanosoma cruzi (Chagas disease) and Leishmania mexicana (leishmaniasis) [1]. Several compounds within this series demonstrated remarkable activity as parasite growth inhibitors and were identified as effective antiparasitic agents with outstanding potential as lead compounds for further in vivo studies [2]. The 3-aminoquinoline core is the essential pharmacophoric element underlying this activity. 3-Amino-8-chloro-6-methylquinoline dihydrochloride retains this core 3-aminoquinoline scaffold with additional 8-chloro and 6-methyl substituents that provide vectors for further SAR exploration [3].

Antiparasitic Trypanosoma cruzi Leishmania mexicana Chagas disease Leishmaniasis

Synthetic Versatility: 3-Amino Group as a Derivatization Handle for Library Synthesis

The 3-amino group provides a reactive handle for diversification reactions including amide bond formation, reductive amination, and sulfonamide synthesis. This contrasts with 8-chloro-6-methylquinoline (lacking the amino group), which offers limited derivatization options beyond electrophilic substitution or metal-catalyzed cross-coupling at the chloro position [1]. Documentation exists for the use of closely related compounds such as 3-Amino-8-chloro-4-(2-chlorophenyl)-6-methylquinoline in reactions with aryl isocyanates to yield urea derivatives with 63% yield in THF, demonstrating the synthetic tractability of the 3-amino position for generating compound libraries [2]. The dihydrochloride salt can be neutralized in situ to liberate the free amine for coupling reactions, providing flexibility in synthetic workflow design.

Synthetic building block Derivatization Amide coupling Medicinal chemistry Library synthesis

Distinct Molecular Geometry from Positional Isomers: Implications for Target Binding

The specific substitution pattern of 3-amino-8-chloro-6-methylquinoline (chloro at 8-position, methyl at 6-position) produces distinct molecular geometry compared to its positional isomers. DFT and X-ray crystallographic analysis of the related isomer pair 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and 4-chloro-8-methylquinoline-2(1H)-one (4C8MQ) revealed measurable differences in bond lengths, bond angles, vibrational spectra, and electronic absorption properties attributable solely to methyl group position [1]. These geometric differences translated to distinct in silico docking scores against bacterial DNA gyrase and lanosterol 14α-demethylase, with predicted binding poses varying between isomers [2]. By extension, 3-amino-8-chloro-6-methylquinoline dihydrochloride is expected to exhibit geometric and electronic properties distinct from the commercially available positional isomer 3-amino-6-chloro-8-methylquinoline dihydrochloride (CAS 1296950-91-8) .

Positional isomerism Molecular geometry DFT X-ray crystallography Structure-activity relationship

Optimal Research Applications for 3-Amino-8-chloro-6-methylquinoline Dihydrochloride Based on Evidence


Medicinal Chemistry: Building Block for Chloroquinoline-Based Antibacterial SAR Libraries

Use as a versatile synthetic intermediate for generating focused libraries of 3-amino-substituted chloroquinoline derivatives. The 3-amino group enables amide coupling and urea formation to explore SAR around the antibacterial DNA gyrase/topoisomerase IV pharmacophore. Class-level evidence indicates chloroquinoline analogs produce inhibition zones of 12-22 mm at 200 μg/mL , and structurally related quinolines achieve MIC values of 1.5 μg/mL against MRSA and VRE . The dihydrochloride salt simplifies weighing and dissolution for parallel synthesis workflows.

Antiparasitic Drug Discovery: Lead Scaffold for Chagas Disease and Leishmaniasis Programs

Employ as a core scaffold in antiparasitic drug discovery targeting Trypanosoma cruzi (Chagas disease) and Leishmania mexicana. The 3-aminoquinoline pharmacophore has demonstrated validated antiproliferative activity against these neglected tropical disease parasites , with several derivatives showing remarkable parasite growth inhibition . The 8-chloro and 6-methyl substituents provide vectors for further SAR optimization to improve potency, selectivity, and metabolic stability.

CNS Research: MAO Isozyme Selectivity Profiling and Neurological Target Exploration

Utilize as a tool compound for exploring MAO-A versus MAO-B inhibition selectivity in neurological research contexts. The free base demonstrates MAO-A IC50 = 24,000 nM and MAO-B IC50 = 17,000 nM in human membrane-bound enzyme assays , yielding a modest MAO-A preference (selectivity ratio 0.71). This profile distinguishes it from other 3-aminoquinoline substitution patterns and may guide hit-to-lead optimization for CNS-penetrant compounds where MAO isoform selectivity is therapeutically relevant.

Analytical Method Development: Standard for HPLC and LC-MS Quantification of Chloroquinoline Derivatives

Deploy as a reference standard for developing and validating analytical methods to detect and quantify chloromethylquinoline derivatives in complex biological matrices. The well-defined molecular weight (265.57 g/mol for dihydrochloride; 192.64 g/mol for free base) and characteristic UV chromophore of the quinoline ring enable robust detection by HPLC-UV and LC-MS. The dihydrochloride salt ensures consistent dissolution in aqueous mobile phases, reducing preparation variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-8-chloro-6-methylquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.